4-Amino-3,5-dinitrobenzamide
Overview
Description
4-Amino-3,5-dinitrobenzamide, also referred to as DOPLOL in some studies, is a compound that has been investigated for its potential use in cancer therapy due to its ability to form DNA interstrand crosslinks, which can be highly toxic to cancer cells. The compound has been studied in various forms, including its ability to be activated by enzymes within certain tumor cells, leading to cytotoxic metabolites that can crosslink DNA .
Synthesis Analysis
The synthesis of 4-Amino-3,5-dinitrobenzamide and its derivatives has been explored in the context of developing cytotoxic agents. For instance, the compound 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a metabolite of CB 1954, is synthesized by the reduction of CB 1954 by a nitroreductase enzyme found in Walker carcinoma cells . Additionally, the synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, highlighting the importance of these synthetic pathways in the development of prodrugs for cancer therapy .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dinitrobenzamide has been the subject of ab initio prediction studies to determine its stable polymorphs. These studies involve gas phase optimization, global search algorithms, and lattice energy minimization to predict the most stable forms of the compound . The analysis of these structures is crucial for understanding the compound's behavior and potential applications.
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-3,5-dinitrobenzamide derivatives has been extensively studied, particularly in the context of their potential as DNA crosslinking agents. The reductive chemistry of these compounds, including their enzymatic and non-enzymatic reduction to form cytotoxic metabolites, has been elucidated. These reactions are significant for the design of hypoxia-selective cytotoxins and for understanding the mechanism of action of these compounds in cancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3,5-dinitrobenzamide, including its polymorphism and phase transformation behavior, have been investigated. The compound is known to crystallize in multiple polymorphic forms, each with distinct properties and stability. The analysis of these forms, their transformation behavior upon heating, and their thermodynamic stability provides valuable information for the development and handling of this compound in pharmaceutical applications .
Scientific Research Applications
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Fast Separation of Coccidiostats
- Scientific Field : Veterinary Science
- Summary of Application : 4-Amino-3,5-dinitrobenzamide is used in the separation of coccidiostats, which are used in poultry and other veterinary welfare to control parasitic infections .
- Methods of Application : The method involves the use of alternate UHPLC stationary phase selectivities for method speed up .
- Results or Outcomes : The application resulted in a five-fold reduction in cost per sample for optimized method through reduced mobile phase consumption and waste generation .
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Ab initio Prediction of the Stable Polymorphs
- Scientific Field : Physics
- Summary of Application : An ab initio crystal structure prediction study was carried out to generate the stable lattice energy minima of 4-amino-3,5-dinitrobenzamide .
- Methods of Application : The study started from gas phase optimization of the molecule at the B3LYP level, with crystal structure generation using a global search algorithm, and lattice energy minimization within an exp-6 repulsion-dispersion potential .
- Results or Outcomes : The possible stable polymorphs of 4-amino-3,5-dinitrobenzamide from the lower energy region of the generated energy landscape plot were analyzed .
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Decomposition in Aqueous Solution
- Scientific Field : Environmental Science
- Summary of Application : 3,5-Dinitrobenzamide, a derivative of 4-Amino-3,5-dinitrobenzamide, has been widely used as a feed additive to control coccidiosis in poultry, and part of the added 3,5-dinitrobenzamide is excreted into wastewater and surface water .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The removal of 3,5-dinitrobenzamide from wastewater and surface water has not been reported in previous studies .
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Antifungal Studies
- Scientific Field : Biochemistry
- Summary of Application : A collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods .
- Methods of Application : The Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) were determined, as well as probable mechanisms of action .
- Results or Outcomes : Of the tested derivatives, ten presented fungicidal activity against at least one of the tested strains .
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Dinitrobenzylation
- Scientific Field : Organic Chemistry
- Summary of Application : In the course of separation, the sub fraction 2 was subjected to dinitrobenzylation .
- Methods of Application : The compound was purified on silica gel column chromatography using Dichloromethane: Acetone (92:8) as eluent and further purified by employing Chloroform: Isopropanol (80:20) .
- Results or Outcomes : The process yielded 54 mg of pure compound 1 .
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Synthesis of N-(4-Chlorobenzyl)-3,5-dinitrobenzamide
- Scientific Field : Organic Chemistry
- Summary of Application : N-(4-Chlorobenzyl)-3,5-dinitrobenzamide is synthesized .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound was characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .
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Synthesis of N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide
- Scientific Field : Organic Chemistry
- Summary of Application : In the course of separation, the sub fraction 2 was subjected to dinitrobenzylation .
- Methods of Application : The compound was purified on silica gel column chromatography using Dichloromethane: Acetone (92:8) as eluent and further purified by employing Chloroform: Isopropanol (80:20) .
- Results or Outcomes : The process yielded 54 mg of pure compound 1 .
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Synthesis of N-(4-Chlorobenzyl)-3,5-dinitrobenzamide
- Scientific Field : Organic Chemistry
- Summary of Application : N-(4-Chlorobenzyl)-3,5-dinitrobenzamide is synthesized .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound was characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .
-
Antifungal Studies
- Scientific Field : Biochemistry
- Summary of Application : A collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods .
- Methods of Application : The Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) were determined, as well as probable mechanisms of action .
- Results or Outcomes : Of the tested derivatives, ten presented fungicidal activity against at least one of the tested strains .
Safety And Hazards
“4-Amino-3,5-dinitrobenzamide” is classified as a corrosive substance . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4-amino-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZFENSTYWDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202692 | |
Record name | 4-Amino-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dinitrobenzamide | |
CAS RN |
54321-79-8 | |
Record name | 4-Amino-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dinitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54321-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-dinitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.